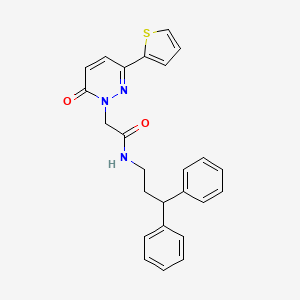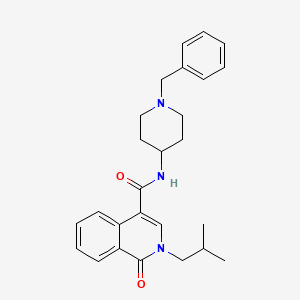![molecular formula C18H21NO3 B11141718 (5E)-N-hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-imine](/img/structure/B11141718.png)
(5E)-N-hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(10E)-2,2-DIMETHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXATETRAPHEN-10-YLIDENE]HYDROXYLAMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(10E)-2,2-DIMETHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXATETRAPHEN-10-YLIDENE]HYDROXYLAMINE typically involves multi-step organic reactions. One common method includes the oxidation of secondary amines using oxidizing agents such as choline peroxydisulfate, which provides high selectivity and green reaction conditions . Another method involves the reaction of magnesium dialkylamides with alcohol-derived peroxides in tetrahydrofuran at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(10E)-2,2-DIMETHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXATETRAPHEN-10-YLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrones and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different hydroxylamine derivatives.
Substitution: The compound can participate in substitution reactions, forming new derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like choline peroxydisulfate, reducing agents such as sodium borohydride, and various catalysts like cobalt salts . Reaction conditions often involve controlled temperatures, specific solvents like tetrahydrofuran, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include nitrones, hydroxylamine derivatives, and substituted amines, which have significant applications in organic synthesis and materials science .
Scientific Research Applications
N-[(10E)-2,2-DIMETHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXATETRAPHEN-10-YLIDENE]HYDROXYLAMINE has diverse applications in scientific research:
Mechanism of Action
The mechanism by which N-[(10E)-2,2-DIMETHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXATETRAPHEN-10-YLIDENE]HYDROXYLAMINE exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets include enzymes and other proteins that interact with nitrogen-containing compounds. The pathways involved often include oxidation-reduction reactions and electrophilic amination processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylamine derivatives and nitrones, such as N,N-dimethylhydroxylamine and O-benzoylhydroxylamines .
Uniqueness
What sets N-[(10E)-2,2-DIMETHYL-2,3,4,6,7,8,9,10-OCTAHYDRO-1,11-DIOXATETRAPHEN-10-YLIDENE]HYDROXYLAMINE apart is its unique structural features, which provide distinct reactivity and stability. Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(NE)-N-(9,9-dimethyl-1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromen-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C18H21NO3/c1-18(2)8-7-11-9-14-12-5-3-4-6-13(12)17(19-20)21-16(14)10-15(11)22-18/h9-10,20H,3-8H2,1-2H3/b19-17+ |
InChI Key |
XDKNKAYEHWOIOJ-HTXNQAPBSA-N |
Isomeric SMILES |
CC1(CCC2=CC3=C(C=C2O1)O/C(=N/O)/C4=C3CCCC4)C |
Canonical SMILES |
CC1(CCC2=CC3=C(C=C2O1)OC(=NO)C4=C3CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2,4-dichlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141654.png)
![7-Bromo-1-(3-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11141656.png)
![2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol](/img/structure/B11141660.png)
![1-(4-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11141670.png)
![2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11141694.png)
![3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11141702.png)
![methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11141705.png)
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-(benzyloxy)phenol](/img/structure/B11141720.png)
![3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid](/img/structure/B11141723.png)
![2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B11141728.png)
![(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B11141731.png)

